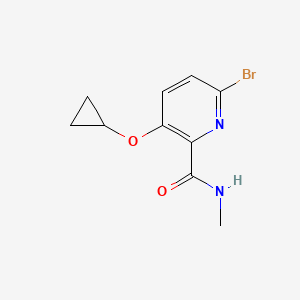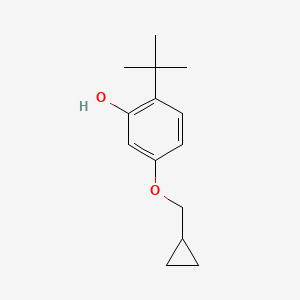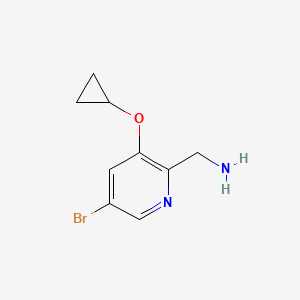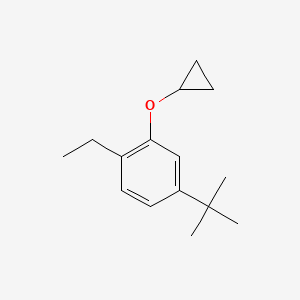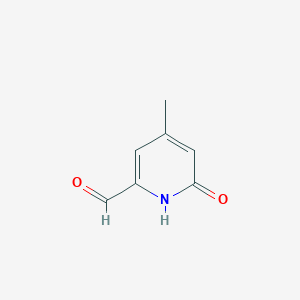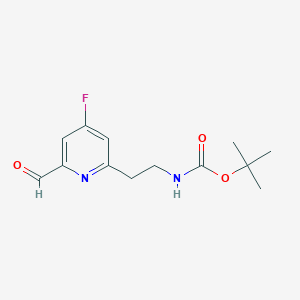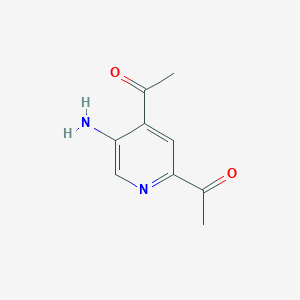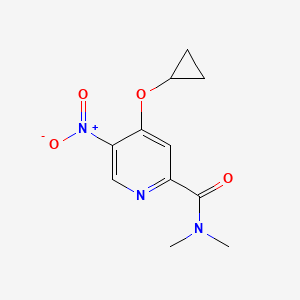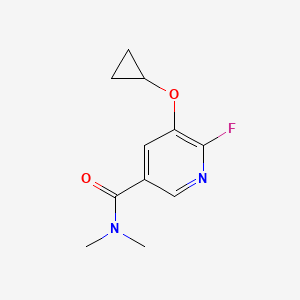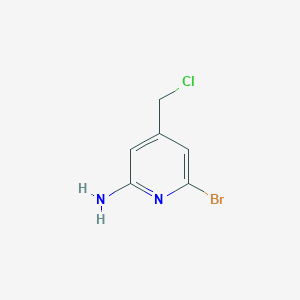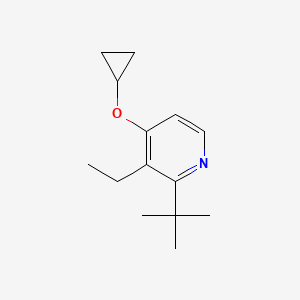
2-Tert-butyl-4-cyclopropoxy-3-ethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butyl-4-cyclopropoxy-3-ethylpyridine is an organic compound that features a pyridine ring substituted with tert-butyl, cyclopropoxy, and ethyl groups
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process typically involves the following steps:
Formation of the pyridine core: Starting with a suitable pyridine precursor, the tert-butyl group is introduced via alkylation reactions.
Introduction of the cyclopropoxy group: This can be achieved through nucleophilic substitution reactions using cyclopropyl halides.
Addition of the ethyl group: The ethyl group can be introduced through various alkylation methods, such as using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of 2-Tert-butyl-4-cyclopropoxy-3-ethylpyridine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
化学反応の分析
Types of Reactions
2-Tert-butyl-4-cyclopropoxy-3-ethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the cyclopropoxy group with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Cyclopropyl halides, ethyl halides, bases like sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-Tert-butyl-4-cyclopropoxy-3-ethylpyridine has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe to study biological pathways and interactions due to its unique structural features.
Industry: Used in the development of new materials with desired chemical and physical properties.
作用機序
The mechanism by which 2-Tert-butyl-4-cyclopropoxy-3-ethylpyridine exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biological responses. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-Tert-butyl-4-methoxy-3-ethylpyridine
- 2-Tert-butyl-4-hydroxy-3-ethylpyridine
- 2-Tert-butyl-4-chloro-3-ethylpyridine
Uniqueness
2-Tert-butyl-4-cyclopropoxy-3-ethylpyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
特性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC名 |
2-tert-butyl-4-cyclopropyloxy-3-ethylpyridine |
InChI |
InChI=1S/C14H21NO/c1-5-11-12(16-10-6-7-10)8-9-15-13(11)14(2,3)4/h8-10H,5-7H2,1-4H3 |
InChIキー |
ADHSSMOVFKGAEH-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CN=C1C(C)(C)C)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



